molecular formula C11H13Cl2NO B14722426 Benzamide, 2,6-dichloro-N,N-diethyl- CAS No. 10345-78-5

Benzamide, 2,6-dichloro-N,N-diethyl-

Cat. No.: B14722426
CAS No.: 10345-78-5
M. Wt: 246.13 g/mol
InChI Key: AAVLZXHEADHXKR-UHFFFAOYSA-N
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Description

Benzamide, 2,6-dichloro-N,N-diethyl- is an organic compound with the molecular formula C10H12Cl2NO. It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dichloro-N,N-diethyl- typically involves the reaction of 2,6-dichlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of Benzamide, 2,6-dichloro-N,N-diethyl- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dichloro-N,N-diethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2,6-dichloro-N,N-diethylbenzamide derivatives.

    Reduction: N,N-diethyl-2,6-dichloroaniline.

    Oxidation: 2,6-dichlorobenzoic acid derivatives.

Scientific Research Applications

Benzamide, 2,6-dichloro-N,N-diethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethyl groups influence its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    2,6-Dichlorobenzamide: Lacks the diethyl substitution on the amide nitrogen.

    N,N-Diethylbenzamide: Lacks the chlorine substitutions on the benzene ring.

Uniqueness

Benzamide, 2,6-dichloro-N,N-diethyl- is unique due to the presence of both chlorine and diethyl substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

10345-78-5

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

2,6-dichloro-N,N-diethylbenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3

InChI Key

AAVLZXHEADHXKR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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